molecular formula C13H8Cl4N2O B1682623 1,3-Bis(3,5-dichlorophenyl)urea

1,3-Bis(3,5-dichlorophenyl)urea

Cat. No.: B1682623
M. Wt: 350.0 g/mol
InChI Key: VKVJIWVUYNTBEZ-UHFFFAOYSA-N
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Description

COH-SR4 is a novel investigational compound known for its potent anti-cancer and anti-adipogenic properties. It has shown significant efficacy against drug-resistant lung cancer and other types of cancer, including melanoma and breast cancer. Additionally, COH-SR4 has been found to improve glucose control and insulin sensitivity, making it a promising candidate for the treatment of obesity and related metabolic disorders .

Preparation Methods

The synthesis of COH-SR4 involves several steps, including the activation of AMP-activated protein kinase (AMPK). The compound is typically prepared through a series of chemical reactions that involve the use of specific reagents and conditions. Industrial production methods for COH-SR4 are still under investigation, but the compound has been successfully synthesized in laboratory settings for research purposes .

Chemical Reactions Analysis

COH-SR4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, COH-SR4 has been shown to inhibit the antioxidant activity of the mercapturic acid pathway, leading to the deactivation of multiple pathways that protect cancer cells while simultaneously activating pathways that induce cancer cell self-destruction .

Scientific Research Applications

COH-SR4 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the field of medicine, COH-SR4 has shown promise in treating drug-resistant lung cancer, melanoma, and breast cancer. It has also been found to improve glucose control and insulin sensitivity, making it a potential treatment for obesity and related metabolic disorders. In addition, COH-SR4 has been used in research studies to investigate its effects on adipocyte differentiation and lipid accumulation .

Comparison with Similar Compounds

COH-SR4 is unique in its ability to activate AMP-activated protein kinase (AMPK) and inhibit adipocyte differentiation. Similar compounds include other AMPK activators, such as metformin and AICAR. COH-SR4 has shown greater efficacy in inhibiting cancer cell growth and improving glucose control compared to these compounds. Additionally, COH-SR4 has been found to have a broader range of applications, including its use in treating drug-resistant cancers and metabolic disorders .

Biological Activity

1,3-Bis(3,5-dichlorophenyl)urea, also known as COH-SR4, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H8Cl4N2OC_{13}H_{8}Cl_{4}N_{2}O and features a unique bis-substituted urea structure. The presence of dichlorophenyl groups enhances its biological activity compared to similar compounds.

Structural Formula

1 3 Bis 3 5 dichlorophenyl urea C13H8Cl4N2O\text{1 3 Bis 3 5 dichlorophenyl urea }\text{C}_{13}\text{H}_{8}\text{Cl}_{4}\text{N}_{2}\text{O}

Insect Growth Regulation

This compound has been identified as an effective insect growth regulator (IGR). It inhibits chitin synthesis in insects, which is crucial for their growth and development. This mechanism makes it valuable in agricultural applications for pest control.

Anti-Cancer Properties

The compound exhibits promising anti-cancer activity across various cancer types:

  • Melanoma : Research indicates that COH-SR4 can significantly inhibit the survival and clonogenic potential of melanoma cells. It induces apoptosis through multiple signaling pathways and causes G2/M phase cell cycle arrest .
  • Lung Cancer : Studies have shown that COH-SR4 inhibits lung cancer progression by targeting mitochondrial functions. It disrupts ATP production in cancer cells, leading to reduced viability .

This compound operates through several mechanisms:

  • Mitochondrial Uncoupling : The compound induces mitochondrial uncoupling, leading to a decrease in ATP levels within cancer cells. This mechanism has been confirmed through various assays measuring oxygen consumption rates and ATP levels .
  • Inhibition of Glutathione S-Transferase (GST) : COH-SR4 reduces GST activity, which is associated with detoxification processes in cells. This inhibition contributes to its anti-cancer effects by increasing the susceptibility of cancer cells to oxidative stress .

Study 1: Melanoma Inhibition

In a study involving human melanoma cell lines, treatment with COH-SR4 led to a significant reduction in cell viability. The compound was administered at a dose of 10 µM for 18 hours, resulting in:

  • Apoptosis Induction : Flow cytometry analysis showed increased apoptotic markers.
  • Cell Cycle Arrest : A notable G2/M phase arrest was observed.

The study concluded that COH-SR4 effectively targets multiple signaling pathways involved in melanoma progression .

Study 2: Lung Cancer Progression

In another investigation focused on lung cancer models, COH-SR4 was shown to inhibit tumor growth in both syngeneic and nude mouse models. Oral administration at a dosage of 4 mg/kg resulted in:

  • Tumor Burden Reduction : Significant decreases in tumor size were recorded.
  • Tolerability : The treatment was well tolerated with no overt toxicity reported.

These findings highlight the compound's potential as a therapeutic agent against aggressive lung cancers .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compound (COH-SR4)Anti-cancer (melanoma, lung cancer)Mitochondrial uncoupling; GST inhibition
1-(3,5-Dichlorophenyl)ureaInsect growth regulationChitin synthesis inhibition

Properties

IUPAC Name

1,3-bis(3,5-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVJIWVUYNTBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The urea derivatives used as starting materials are obtained, for example, by the conventional reaction of an isocyanate with an amine. For example, reaction of 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline gives bis-(3,5-dichlorophenyl)-urea (melting point 294° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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